- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides, Bioconjugate Chemistry, 1991, 2(4), 217-25

Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

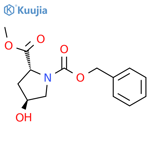

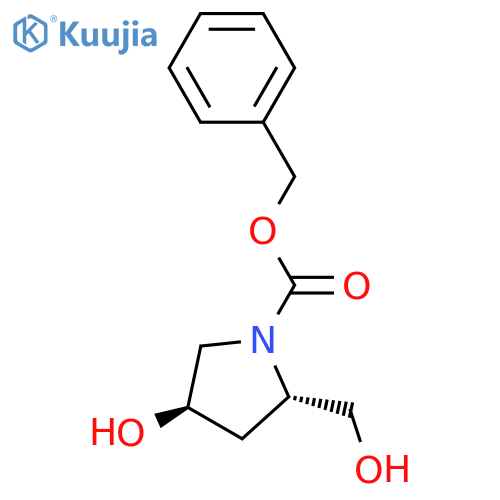

95687-41-5 structure

商品名:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS番号:95687-41-5

MF:C13H17NO4

メガワット:251.278383970261

MDL:MFCD12963570

CID:61796

PubChem ID:354335663

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Cbz-trans-4-hydroxy-L-prolinol

- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine

- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol

- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED

- Z-Hyp-OL

- Z-TRANS-4-HYDROXY-L-PROLINOL

- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine

- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine

- (2S,4R)-N1-(benzylox

- <i>N<

- Cbz-trans-4-Hydroxy-L-prolinol

- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol

- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL

- N-Cbz-trans-4-hydroxy-L-prolinol

- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester

- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- PubChem14165

- Zhtrans-4-hydroxy-L-prolinol

- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)

- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)

- AKOS015856116

- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Q-101695

- SCHEMBL3578965

- VDA68741

- AC-24040

- DS-15370

- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine

- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-

- CS-0021635

- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine

- DTXSID00566696

- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine

- MFCD03427085

- 95687-41-5

- AKOS015918252

- WDEQGLDWZMIMJM-NWDGAFQWSA-N

- EN300-7401528

- C3255

-

- MDL: MFCD12963570

- インチ: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1

- InChIKey: WDEQGLDWZMIMJM-NWDGAFQWSA-N

- ほほえんだ: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 251.11600

- どういたいしつりょう: 251.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: COLORLESS LIQUID

- 密度みつど: 1.297 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 240 °C(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.547(lit.)

- PSA: 70.00000

- LogP: 0.68860

- 光学活性: [α]20/D −33°, c = 15 in chloroform

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280;P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8 °C

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A208375-10g |

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

95687-41-5 | 97% | 10g |

$57.0 | 2025-02-25 | |

| abcr | AB243470-5 g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |

95687-41-5 | 5g |

€137.00 | 2023-04-27 | ||

| Chemenu | CM101900-10g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95%+ | 10g |

$79 | 2024-07-18 | |

| TRC | C227708-100mg |

Cbz-trans-4-hydroxy-L-Prolinol |

95687-41-5 | 100mg |

$ 80.00 | 2022-04-01 | ||

| AstaTech | 57126-5/G |

TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |

95687-41-5 | 97% | 5g |

$195 | 2023-09-17 | |

| Chemenu | CM101900-25g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95%+ | 25g |

$158 | 2024-07-18 | |

| Chemenu | CM101900-5g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95+% | 5g |

$153 | 2021-06-09 | |

| Apollo Scientific | OR2154-1g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |

95687-41-5 | 90+% | 1g |

£17.00 | 2025-03-21 | |

| Apollo Scientific | OR2154-10g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |

95687-41-5 | 97% | 10g |

£76.00 | 2023-09-02 | |

| eNovation Chemicals LLC | D541235-100g |

trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |

95687-41-5 | 95% | 100g |

$490 | 2024-07-28 |

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C

リファレンス

- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT), Chemistry - A European Journal, 2016, 22(20), 6750-6754

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

リファレンス

- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h

リファレンス

- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate, Journal of the American Chemical Society, 2021, 143(29), 11019-11025

合成方法 5

はんのうじょうけん

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h

1.2 Solvents: Ethanol ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7

1.2 Solvents: Ethanol ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7

リファレンス

- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition, Tetrahedron, 2006, 62(10), 2321-2330

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water

リファレンス

- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines, Tetrahedron Letters, 2004, 45(32), 6097-6100

合成方法 7

はんのうじょうけん

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

リファレンス

- Scale-up Synthesis of Tesirine, Organic Process Research & Development, 2018, 22(9), 1241-1256

合成方法 8

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Pyridine ; rt

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt

1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt

1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux

リファレンス

- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin, Organic Process Research & Development, 2009, 13(2), 336-340

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C

1.2 Reagents: Acetic acid ; 0 °C

1.2 Reagents: Acetic acid ; 0 °C

リファレンス

- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues, Tetrahedron, 2009, 65(4), 862-876

合成方法 10

はんのうじょうけん

リファレンス

- An enantioselective synthesis of (+)-crotanecine, Heterocycles, 1984, 22(12), 2735-8

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0

1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0

リファレンス

- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies, Chemical Communications (Cambridge, 2005, (4), 495-497

合成方法 12

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

リファレンス

- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute, Chemistry - A European Journal, 1997, 3(12), 1997-2010

合成方法 13

はんのうじょうけん

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C

リファレンス

- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702

合成方法 14

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

1.2 Reagents: Water ; 2 h, 0 °C

1.2 Reagents: Water ; 2 h, 0 °C

リファレンス

- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline, European Journal of Organic Chemistry, 2012, 2012(4), 837-843

合成方法 15

はんのうじょうけん

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt

リファレンス

- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

- L-Hydroxyproline

- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95687-41-5)Cbz-反式-4-羟基-L-脯氨醇

注文番号:LE26562346

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:56

価格 ($):discuss personally

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) 関連製品

- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)

- 6216-63-3(Z-Pro-OL)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 72597-18-3(Cbz-D-prolinol)

- 109840-91-7(N-Benzyloxycarbonyl Nortropine)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 92645-06-2(2-n-cbz-amino-cyclohexanol)

- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

清らかである:99%

はかる:100g

価格 ($):474.0

atkchemica

(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ